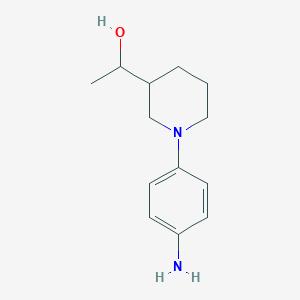
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol
Übersicht
Beschreibung
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol is a chemical compound with the CAS No. 2097997-11-8. It is a product offered for research use and not for human use .
Synthesis Analysis
Piperidones, which are similar to the structure of 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and these piperidones possess diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Piperidine derivatives, such as 1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol , are integral in drug design and are present in over twenty classes of pharmaceuticals . They are particularly significant in the development of drugs due to their structural versatility and biological activity.
Anticancer Activity
Compounds with a piperidine nucleus have been utilized in anticancer therapies. Their structural properties allow them to interact with biological targets that are crucial in cancer progression, offering pathways for the development of novel anticancer drugs .
Antimicrobial and Antifungal Agents
The piperidine moiety is also found in agents with antimicrobial and antifungal properties. This is due to the ability of piperidine derivatives to disrupt microbial cell walls or interfere with essential enzymes within the pathogens .
Analgesic and Anti-inflammatory Drugs
The analgesic and anti-inflammatory effects of piperidine derivatives make them candidates for pain relief and inflammation management. They modulate pain pathways and inflammatory responses, providing relief in various conditions .
Antiviral Agents
Piperidine derivatives have shown promise as antiviral agents. Their structural flexibility allows them to be tailored to inhibit viral replication by targeting viral proteins or enzymes critical to the viral life cycle .
Antihypertensive and Cardiovascular Drugs
Due to their interaction with biological systems, piperidine compounds can be effective in treating hypertension and other cardiovascular diseases by affecting vascular tone and cardiac output .
Neurological Disorders Treatment
Piperidine derivatives are being explored for the treatment of neurological disorders such as Alzheimer’s disease and psychosis. They can cross the blood-brain barrier and interact with central nervous system targets, offering potential therapeutic benefits .
Synthesis of Biologically Active Molecules
The piperidine ring is a common feature in biologically active molecules. Its presence in a compound can significantly affect the molecule’s pharmacokinetics and pharmacodynamics, making it a valuable component in the synthesis of new medicinal agents .
Eigenschaften
IUPAC Name |
1-[1-(4-aminophenyl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10(16)11-3-2-8-15(9-11)13-6-4-12(14)5-7-13/h4-7,10-11,16H,2-3,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWURHCKYJJOEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Aminophenyl)piperidin-3-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)
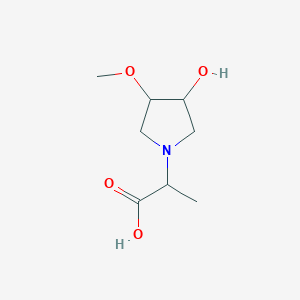
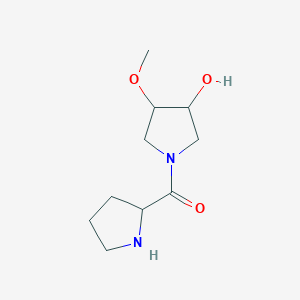


![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)
![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
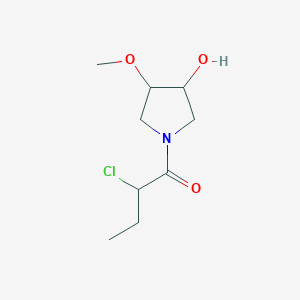




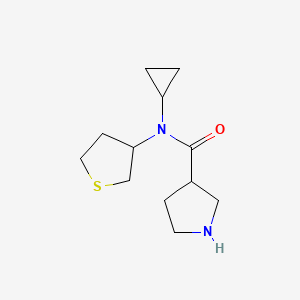
![1-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477690.png)